molecular formula C18H23NO5 B1321206 Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 672323-13-6

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No. B1321206
M. Wt: 333.4 g/mol
InChI Key: FYACXTJMCLJTLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl piperidine derivatives has been explored in several studies. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent anti-acetylcholinesterase inhibitor, was reported, demonstrating the importance of the indanone moiety for maintaining activity . Another study described the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, showcasing a variety of synthetic routes including reduction, p-fluorobenzoylation, and nucleophilic substitution reactions . Additionally, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivity was reported, highlighting the use of microorganisms in the synthesis of chiral piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been a subject of interest in several studies. For example, the crystal structure of ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate was determined using X-ray analysis, providing insights into the three-dimensional arrangement of the molecule . Similarly, the conformational behavior of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was studied using 1H, 13C, and 2D NMR spectroscopy, revealing the preferred orientations of the piperidone and cyclohexanone rings .

Chemical Reactions Analysis

The reactivity of piperidine derivatives has been explored in various chemical reactions. For instance, the oxidative photochemical cyclization of ethyl 3-(indol-3-yl)-3-oxopropanoates to synthesize benzo[a]carbazoles was described, highlighting the use of CuBr2 to prompt the transformations . Additionally, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 demonstrated the potential of these compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their biological activity and pharmacokinetics. For example, the study of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as an in vivo radioligand for acetylcholinesterase revealed good blood-brain permeability but uniform regional brain distribution, which is important for imaging studies . The cytotoxicity and tumor-selective lethality of novel 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones towards various neoplasms were also reported, indicating the significance of these properties in cancer research .

Scientific Research Applications

  • Biocompatible Materials : Research on hyaluronan derivatives, such as ethyl and benzyl hyaluronan esters, has shown promise for clinical applications due to their biological properties. These materials are obtained through chemical modification, such as partial or total esterification, of hyaluronan, a natural polymer. They have varied physico-chemical properties and their biological properties can be significantly affected by the type and extent of chemical esterification, offering a range of polymers with different cell adhesion characteristics (Campoccia et al., 1998).

  • Catalysis in Organic Synthesis : Copper-mediated systems have been explored for C–N bond-forming reactions involving aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids. Recyclable copper catalyst systems for such cross-coupling reactions have shown potential for commercial exploitation, highlighting the importance of optimizing catalysts for sustainable and efficient synthesis processes (Kantam et al., 2013).

  • Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs) have garnered interest for their simple structure and self-assembly behavior into one-dimensional rod-like structures stabilized by H-bonding. Their multivalent nature and detailed understanding of their supramolecular interactions make them valuable in nanotechnology, polymer processing, and biomedical applications, demonstrating the potential of carboxamide groups in designing versatile supramolecular systems (Cantekin et al., 2012).

  • Neurotoxicity of Sunscreen Agents : A review on the neurotoxic effects of common organic sunscreen agents such as benzophenone-3 suggests the potential toxicological nature of certain UV filters. This highlights the importance of investigating the biological effects of chemical compounds used in consumer products, including those with structures similar to the compound , to ensure safety and efficacy (Ruszkiewicz et al., 2017).

Safety And Hazards

The safety information for Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate indicates that it should be stored in an inert atmosphere at 2-8°C . The compound has been assigned the signal word ‘Warning’ and hazard statements H302, H315, and H319 .

properties

IUPAC Name

benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-2-23-17(21)11-16(20)15-9-6-10-19(12-15)18(22)24-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYACXTJMCLJTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610300
Record name Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

CAS RN

672323-13-6
Record name Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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